4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-9-15(22-11-12)17(20)19-16(13-4-7-21-8-5-13)14-3-2-6-18-10-14/h2-3,6,9-11,13,16H,4-5,7-8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADHVFHDDSLQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative.
Formation of the Thiophene Derivative: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Coupling Reaction: The final step involves coupling the pyridine and thiophene derivatives to form the desired compound. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
Imatinib, Nilotinib, and Dasatinib
These tyrosine kinase inhibitors (TKIs) share a benzamide or thiazolecarboxamide core but differ significantly from the target compound. For example:
- Imatinib : Contains a benzamide group with a 4-methylpiperazinylmethyl substituent.
- Nilotinib : Features a trifluoromethylphenyl group and an imidazolylpyrimidine moiety.
- Dasatinib : Incorporates a thiazolecarboxamide with a hydroxyethylpiperazine side chain.
In contrast, the target compound’s thiophene core and oxan-4-yl group may confer improved selectivity due to reduced steric bulk and increased solubility.
Key Structural Differences
- Thiophene vs.
- Oxan-4-yl Group : The tetrahydropyran moiety may improve solubility compared to purely aromatic substituents in nilotinib or dasatinib.
Thiophene Carboxamide Analogues with Antibacterial Activity
highlights 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide derivatives synthesized via Suzuki coupling. These compounds exhibit antibacterial efficacy , likely due to the thiophene core’s ability to disrupt microbial membrane integrity or enzyme function. Compared to the target compound:
- Substituent Variation : The target compound replaces the aryl group with an oxan-4-yl-pyridin-3-ylmethyl moiety, which could enhance metabolic stability and reduce toxicity.
- Synthetic Routes : Both classes utilize palladium-catalyzed cross-coupling (e.g., Suzuki reaction), but the target compound’s oxan-4-yl group may require alternative strategies, such as nucleophilic substitution .
Pyridine Carboxamide Derivatives
The compound BK79988 (CAS: 1904026-61-4, C₁₇H₂₁N₅O₂S) shares a carboxamide backbone but features a pyridine-3-carboxamide core with a piperidinyl-dihydropyrimidinyl substituent . Key comparisons include:
- Molecular Weight : BK79988 has a higher molecular weight (359.45 g/mol), which may impact bioavailability.
- Functional Groups : The dihydropyrimidinyl group in BK79988 could engage in additional hydrogen bonding, unlike the target compound’s tetrahydropyran.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Limitations
- Therapeutic Potential: The target compound’s structural features (e.g., oxan-4-yl for solubility, pyridin-3-yl for target engagement) position it as a candidate for selective kinase inhibition, but empirical validation is required.
- Synthetic Challenges: Introducing the oxan-4-yl-pyridin-3-ylmethyl group may necessitate innovative strategies beyond standard cross-coupling reactions.
- Limitations: No direct biological data are available for the target compound; comparisons are structurally inferred. Further studies using SHELX-based crystallography and kinase assays are recommended to confirm activity and selectivity.
Biological Activity
4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide (CAS No. 2034456-19-2) is a complex organic compound characterized by its unique structural features that include a thiophene ring, a pyridine ring, and a tetrahydropyran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure
The chemical structure of 4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide can be represented as follows:
While the specific mechanisms of action for this compound are still under investigation, preliminary studies suggest that it may interact with various biological targets, influencing key biochemical pathways. The following aspects are noteworthy:
- Biochemical Pathways : The compound's interaction with enzymes or receptors involved in metabolic pathways could lead to significant biological effects, although detailed studies are required to elucidate these interactions fully.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for determining the compound's therapeutic potential.
Antibacterial Properties
Recent studies have explored the antibacterial efficacy of thiophene-based compounds, including derivatives similar to 4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide. For instance, research on N-(4-methylpyridin-2-yl) thiophene derivatives demonstrated significant activity against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains, highlighting their potential as novel antibacterial agents .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | E. coli | 8 µg/mL |
| 4c | E. coli | 4 µg/mL |
| 4d | E. coli | 16 µg/mL |
Anticancer Activity
The compound's structural components suggest potential anticancer properties, particularly under hypoxic conditions typical of solid tumors. Compounds with similar structures have been investigated for their ability to selectively target cancer cells while sparing normal cells .
Case Studies
Q & A
Q. What are the recommended synthetic routes for 4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
A common synthetic approach involves multi-step condensation reactions. For example, thiophene-2-carboxylic acid derivatives are coupled with substituted pyridine-oxane hybrids via amide bond formation using carbodiimide coupling agents (e.g., EDCI or DCC). Solvent selection (e.g., DMF or THF) and temperature control (40–60°C) are critical to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (20–50%) yields >90% purity. Optimization should include monitoring by TLC and adjusting stoichiometry of reactants (e.g., 1.2:1 ratio of amine to carboxylic acid) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Comprehensive characterization requires:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and assess stereochemistry.
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to verify purity ≥98%.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ at m/z ~375).
- Melting point analysis : Compare observed values with literature data to detect impurities .
Q. What safety protocols are essential when handling this compound?
Based on structurally related compounds:
Q. How can researchers assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies:
- Thermal stability : Store at 25°C, 40°C, and 60°C for 4 weeks; analyze degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and visible light; monitor changes in UV-Vis spectra (200–400 nm).
- Humidity : Test at 75% relative humidity; detect hydrolysis by NMR (e.g., loss of amide protons) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:
- Replicate assays : Use ≥3 independent experiments with controls (e.g., DMSO vehicle).
- Characterize batches : Compare HPLC profiles of active vs. inactive batches.
- Dose-response curves : Confirm EC50/IC50 consistency across studies. Cross-reference with published protocols for enzymatic assays (e.g., kinase inhibition) .
Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?
The oxan-4-yl group introduces chirality. Methods include:
- Chiral HPLC : Use a Chiralpak® IC column with n-hexane/isopropanol (85:15) to separate enantiomers.
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT simulations).
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Use in silico models to estimate:
- Lipophilicity : Calculate logP via ChemAxon or Schrödinger’s QikProp.
- Metabolic stability : Simulate CYP450 interactions using StarDrop or ADMET Predictor.
- Blood-brain barrier penetration : Apply Molinspiration’s BBB permeability algorithm. Validate with in vitro assays (e.g., Caco-2 cell permeability) .
Q. How can researchers design in vivo studies to evaluate therapeutic potential?
- Animal models : Use murine xenografts for oncology studies or LPS-induced inflammation models.
- Dosing : Calculate doses based on in vitro IC50 (e.g., 10–50 mg/kg for mice).
- Bioavailability : Administer via oral gavage and IV; measure plasma concentrations via LC-MS/MS. Include toxicity endpoints (e.g., liver enzymes ALT/AST) .
Q. What analytical methods detect degradation products during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
